2-(3-bromophenyl)-2-cyclohexylacetic acid
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Overview
Description
2-(3-bromophenyl)-2-cyclohexylacetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine-substituted phenyl ring attached to a cyclohexyl group via an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-cyclohexylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a bromophenylboronic acid with a cyclohexylacetic acid derivative under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-2-cyclohexylacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a phenyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or amino-substituted phenyl derivatives.
Scientific Research Applications
2-(3-bromophenyl)-2-cyclohexylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-2-cyclohexylacetic acid involves its interaction with specific molecular targets. The bromine-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-2-cyclohexylacetic acid
- 2-(3-fluorophenyl)-2-cyclohexylacetic acid
- 2-(3-methylphenyl)-2-cyclohexylacetic acid
Uniqueness
2-(3-bromophenyl)-2-cyclohexylacetic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs .
Properties
CAS No. |
1225786-20-8 |
---|---|
Molecular Formula |
C14H17BrO2 |
Molecular Weight |
297.2 |
Purity |
95 |
Origin of Product |
United States |
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